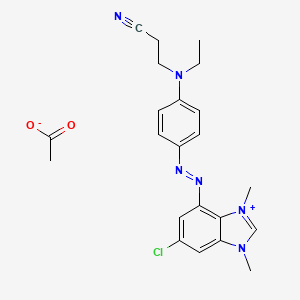![molecular formula C14H34N4O8 B12702017 acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine CAS No. 52668-84-5](/img/structure/B12702017.png)
acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine is a complex organic compound with the molecular formula C18H42N4O12. This compound is known for its unique structure, which includes multiple amino groups and an acetic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine typically involves the reaction of tetraethylenepentamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to achieve optimal yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using standard industrial techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Acetic acid;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of acetic acid;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. Its multiple amino groups allow it to act as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems .
Comparison with Similar Compounds
Similar Compounds
Tetraethylenepentamine (TEPA): Similar in structure but lacks the acetic acid moiety.
Triethylenetetramine (TETA): Contains fewer amino groups and has different chemical properties.
Ethylenediamine: A simpler compound with only two amino groups.
Uniqueness
Acetic acid;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine is unique due to its combination of multiple amino groups and an acetic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific research applications .
Properties
CAS No. |
52668-84-5 |
|---|---|
Molecular Formula |
C14H34N4O8 |
Molecular Weight |
386.44 g/mol |
IUPAC Name |
acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H18N4.4C2H4O2/c7-1-3-9-5-6-10-4-2-8;4*1-2(3)4/h9-10H,1-8H2;4*1H3,(H,3,4) |
InChI Key |
NZQPPSUFJMQWSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(CNCCNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)

